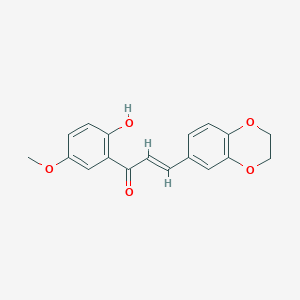

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one

Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one is a chalcone derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a propenone backbone and substituted with a 2-hydroxy-5-methoxyphenyl group. Chalcones are α,β-unsaturated ketones known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant properties . This compound’s structure combines electron-rich aromatic systems (benzodioxin and substituted phenyl) with a conjugated enone system, which may enhance its ability to interact with biological targets such as monoamine oxidase-B (MAO-B) or free radicals .

Properties

IUPAC Name |

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-21-13-4-6-16(20)14(11-13)15(19)5-2-12-3-7-17-18(10-12)23-9-8-22-17/h2-7,10-11,20H,8-9H2,1H3/b5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZBYPJNUUPJQM-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)C=CC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the phenyl and alkenone groups. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: Potential therapeutic applications are being explored, including its use as an antibacterial or antiviral agent.

Industry: It can be employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological or physicochemical properties:

Structural and Functional Insights :

Substituent Effects on Bioactivity: The 4-fluorophenyl group in O23 enhances MAO-B selectivity and potency compared to bulkier or electron-donating substituents (e.g., methoxy or hydroxy groups) . The 2-hydroxy-5-methoxyphenyl group in the target compound may confer antioxidant activity via radical scavenging, as seen in similar phenolic chalcones .

Crystallographic and Spectroscopic Properties: Chalcones with chlorophenyl substituents (e.g., the 4-chloro analog) exhibit planar enone systems and robust hydrogen-bonding networks, which stabilize crystal packing . The dimethylamino group in Enaminone III facilitates cyclocondensation reactions to form dihydropyrimidinones, highlighting its utility as a synthetic intermediate .

Therapeutic Applications: MAO-B inhibitors like O23 reduce oxidative stress and dopamine degradation, making them candidates for Parkinson’s disease therapy . Dihydropyrimidinones derived from Enaminone III demonstrate antihepatotoxic activity, likely via modulation of lipid peroxidation and glutathione levels .

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one, commonly referred to as a benzodioxin derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16O4

- Molecular Weight : 272.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : Research indicates that it can inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, which are crucial in neurodegenerative diseases and diabetes management, respectively .

- Anti-inflammatory Effects : Studies have demonstrated that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

A study measured the antioxidant capacity using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radicals at varying concentrations, suggesting strong antioxidant potential.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

Enzyme Inhibition

The compound was evaluated for its inhibitory effects on acetylcholinesterase and alpha-glucosidase:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 26.25 ± 0.11 |

| Alpha-glucosidase | 74.52 ± 0.07 |

These values indicate moderate inhibitory activity compared to standard inhibitors like Eserine (IC50 = 0.04 µM) for acetylcholinesterase .

Neuroprotective Effects

In a recent study involving animal models of Alzheimer's disease, the administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests demonstrated enhanced memory retention compared to control groups.

Anti-diabetic Properties

Another investigation focused on the anti-diabetic effects of the compound in diabetic rats. Results showed a significant decrease in blood glucose levels after administration over a four-week period, suggesting potential for managing diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.